

25I-NBMD Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

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| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | 25I-NBMD hydrochloride | |
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Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29) is a potent and selective partial agonist of the serotonin 2A (5-HT2A) receptor. It is a derivative of the phenethylamine hallucinogen 2C-I. The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I structure significantly enhances its affinity for the 5-HT2A receptor. This high affinity and selectivity make 25I-NBMD a valuable research tool for investigating the structure and function of the 5-HT2A receptor and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **25I-NBMD hydrochloride**, along with detailed experimental protocols and an examination of its primary signaling pathway.

Binding Affinity and Selectivity Profile

25I-NBMD hydrochloride exhibits high-affinity binding to the human 5-HT2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.

Table 1: Binding Affinity of 25I-NBMD Hydrochloride at

the Human 5-HT2A Receptor

| Parameter | Value | Reference |
|-----------|-----------------|-----------|
| Ki | 0.049 - 0.21 nM | [1] |



In terms of functional activity, 25I-NBMD acts as a partial agonist at the human 5-HT2A receptor.

Table 2: Functional Activity of 25I-NBMD Hydrochloride

at the Human 5-HT2A Receptor

| Parameter | Value | Reference |
|-----------|--------|-----------|
| EC50 | 8.2 nM | |

A comprehensive selectivity profile of 25I-NBMD against a wide range of receptors is not extensively documented in the public domain. However, data from the closely related compound 25I-NBOMe can provide an indication of the expected selectivity. The NBOMe class of compounds generally displays significantly lower affinity for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors.

Table 3: Estimated Selectivity Profile of 25I-NBMD Hydrochloride (based on data for 25I-NBOMe)



| Receptor | Ki (nM) |
|----------------------|--------------------------------------|
| Serotonin Receptors | |
| 5-HT2A | 0.049 - 0.21 |
| 5-HT1A | > 500 |
| 5-HT2B | 1.91 - 130 |
| 5-HT2C | 1.03 - 4.6 |
| Dopamine Receptors | |
| D1 | > 500 |
| D2 | > 500 |
| D3 | > 500 |
| Adrenergic Receptors | |
| α1Α | > 500 |
| Other Targets | |
| μ-Opioid Receptor | Some NBOMes show off-target activity |

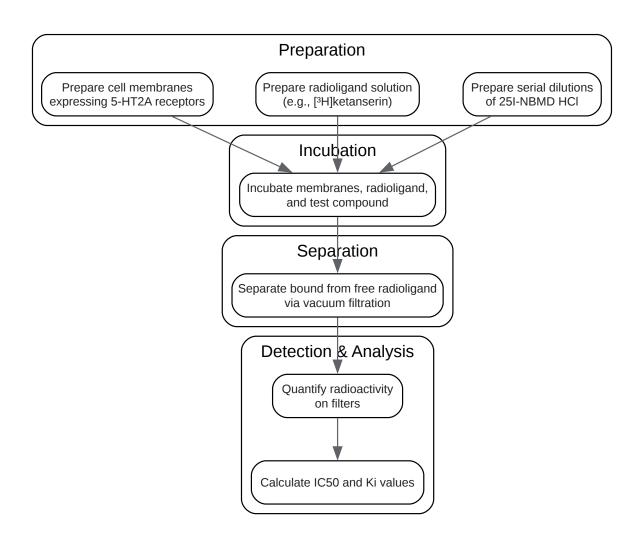
Disclaimer: The selectivity data presented in Table 3, with the exception of the 5-HT2A receptor, is based on the profile of the related compound 25I-NBOMe and should be considered as an estimation for 25I-NBMD. Further experimental validation is required for a definitive selectivity profile.

Signaling Pathway

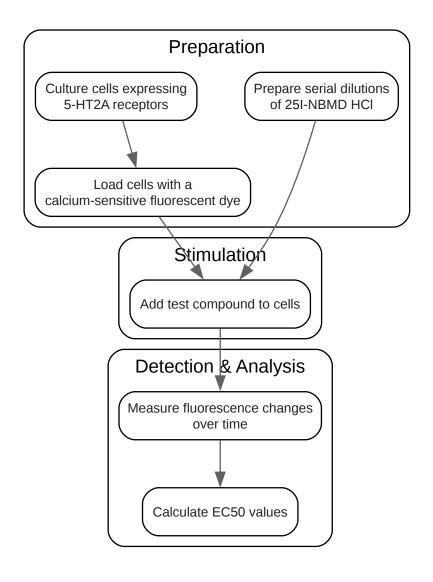
As a 5-HT2A receptor agonist, **25I-NBMD hydrochloride** primarily initiates its cellular effects through the Gq/11 signaling pathway.











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References

 1. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]







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